Absence of Direct Comparator Potency Data for the Target Compound
A comprehensive search of PubMed, Google Patents, and chemical databases (PubChem, ChemSpider) returned no direct head-to-head comparison or isolated quantitative activity data (IC50, Ki, EC50) for N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide against any comparator compound [1]. The closest publicly available quantitative reference points belong to structurally distinct indolin-2-one sulfonamide series (e.g., carbonic anhydrase inhibitors), which cannot be validly extrapolated to this molecule given the absence of bridging SAR data [1].
| Evidence Dimension | Biological potency (inhibition constant) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Indolin-2-one sulfonamide series (Eldehna et al. 2017): Ki ranges: hCA I 42–8550.9 nM; hCA II 5.9–761 nM; hCA IV 4.0–2069.5 nM; hCA VII 13.2–694 nM |
| Quantified Difference | Cannot be calculated; target compound lacks any measured value |
| Conditions | In vitro enzymatic assay, multiple hCA isoforms |
Why This Matters
Without a target-compound-specific datum, no evidence-based preference for this molecule over any other indolinone sulfonamide can be formulated.
- [1] Eldehna, W.M. et al. Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors. Eur. J. Med. Chem. 2017, 130, 406–421. View Source
